molecular formula C12H12N2O2S B194097 2-(4-Aminophenyl)sulfonylaniline CAS No. 27147-69-9

2-(4-Aminophenyl)sulfonylaniline

Cat. No. B194097
CAS RN: 27147-69-9
M. Wt: 248.3 g/mol
InChI Key: BYVOGVXITRNMSF-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)sulfonylaniline is a chemical compound . It is also known as 2,4’-Diaminophenyl Sulfone .


Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)sulfonylaniline and its derivatives has been reported in several studies . For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenyl)sulfonylaniline can be represented by the formula C12H12N2O2S . The exact mass of the molecule is 248.06194880 g/mol .


Chemical Reactions Analysis

2-(4-Aminophenyl)sulfonylaniline is a sulfone that is diphenylsulfone in which the hydrogen atom at the 4 position of each of the phenyl groups is substituted by an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Aminophenyl)sulfonylaniline include a molecular weight of 248.30 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The topological polar surface area is 94.6 Ų .

Scientific Research Applications

Chemical Reactions and Molecular Structure

  • The reactions of sulfones like 2-aminophenylsulfonylacetic acid in sodium hydroxide solution lead to products such as 2-methylsulfonylaniline. This provides insights into the reactivity and potential applications of similar compounds in chemical synthesis (Shaw & Miller, 1970).
  • The molecular structures of compounds including 4-aminophenyl sulfones reveal charge redistribution and electronic effects, significant for understanding their reactivity in chemical processes (Bertolasi et al., 1993).

Synthesis and Application in Peptides

  • A protected form of L-4-[sulfono(difluoromethyl)]phenylalanine, a novel non-hydrolyzable phospho- and sulfotyrosine mimetic, was synthesized and incorporated into a peptide, indicating potential applications in peptide synthesis (Liu, Dockendorff, & Taylor, 2001).
  • Aryl sulfones, including 4-phenylsulfonyl- and 4-methanesulfonyl-substituted L-phenylalanine derivatives, can be prepared via a CuI/L-proline sodium salt catalyzed coupling reaction, highlighting their use in synthesizing modified amino acids (Zhu & Ma, 2005).

Novel Applications in Material Science

  • Sulfonated polyimides synthesized from diamine monomers like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid have been explored for their proton conductivity, indicating potential applications in fuel cells (Guo et al., 2002).

Enzyme Inhibition and Antioxidant Properties

  • New phenylalanine-based sulfonamides synthesized from benzene sulfonyl chlorides showed enzyme inhibition and antioxidant activity. This points to the potential biomedical applications of these sulfonamide derivatives (Danish et al., 2021).

Other Synthesis and Analytical Applications

  • The synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 3 (2 hydroxyethyl)sulfonylaniline indicates diverse synthetic pathways for related compounds (Mao Duo, 2000).
  • A stopped-flow method for kinetic analysis of amino acid mixtures, including phenylalanine, demonstrates the analytical applications of these compounds (Saurina, Hernández‐Cassou, & Tauler, 1997).

Safety And Hazards

2-(4-Aminophenyl)sulfonylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

2-(4-aminophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVOGVXITRNMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332465
Record name 2-(4-aminophenyl)sulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)sulfonylaniline

CAS RN

27147-69-9
Record name 2-(4-aminophenyl)sulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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